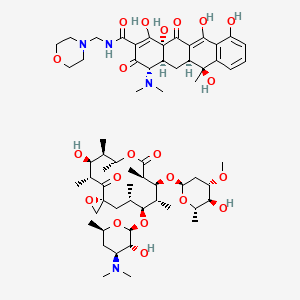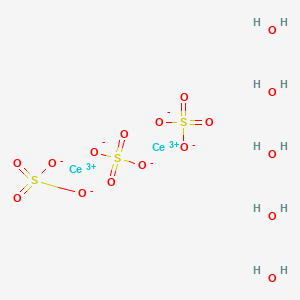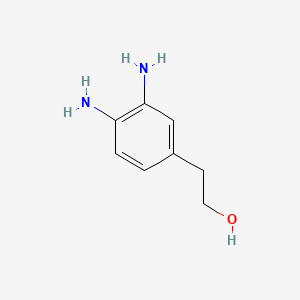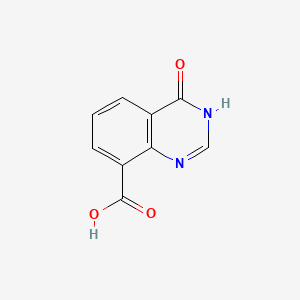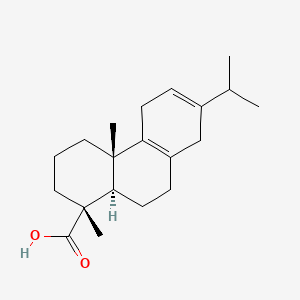
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is a diterpenoid compound with the molecular formula C20H30O2. It is a naturally occurring organic acid found in the resin of coniferous trees. This compound is known for its various biological activities and is used in multiple scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid can be synthesized through several chemical routes. One common method involves the oxidative decarboxylation of abietic acid using lead tetraacetate. This reaction selectively epoxidizes the alkene mixture obtained from the decarboxylation process .
Industrial Production Methods: In industrial settings, abieta-8,12-dien-18-oic acid is often extracted from tree rosin, which is the solid portion of the oleoresin of coniferous trees. The extraction process typically involves isomerization of the resin acids .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as epoxides.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate is commonly used for oxidative decarboxylation.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Various nucleophiles can be used for substitution reactions at the carboxylic acid group.
Major Products Formed:
Epoxides: Formed through selective epoxidation.
Hydrocarbon Derivatives: Formed through reduction reactions.
Substituted Carboxylic Acids: Formed through substitution reactions.
Applications De Recherche Scientifique
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for synthesizing various organic compounds.
Biology: This compound has been studied for its biological activities, including its role as an aromatase inhibitor.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: this compound is used in the production of paints, varnishes, and other industrial products.
Mécanisme D'action
The mechanism of action of abieta-8,12-dien-18-oic acid involves its interaction with specific molecular targets and pathways. For example, as an aromatase inhibitor, it prevents the conversion of testosterone to estrogen, thereby modulating hormone levels. This action is particularly relevant in the context of weight loss and other metabolic processes .
Comparaison Avec Des Composés Similaires
Abietic Acid: Another diterpenoid found in tree resin, known for its use in industrial applications.
Dehydroabietic Acid: A derivative with similar biological activities, including aromatase inhibition.
Callitrisic Acid: Another related compound with distinct biological properties.
Uniqueness: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to act as an aromatase inhibitor and its applications in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
17603-06-4 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.458 |
Nom IUPAC |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,13,17H,5,7-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 |
Clé InChI |
QOODXLAMJBRPHN-MISYRCLQSA-N |
SMILES |
CC(C)C1=CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Synonymes |
Abieta-8,12-dien-18-oic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


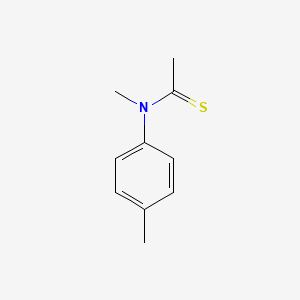
![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)

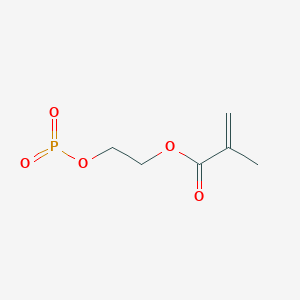
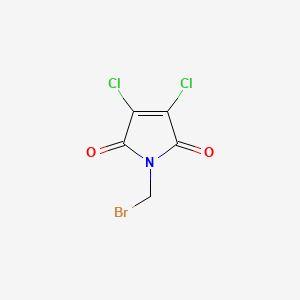
![N2-Methylbenzo[d]thiazole-2,6-diamine](/img/structure/B578844.png)
